molecular formula C17H23N5OS B5319714 N-cycloheptyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-cycloheptyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B5319714
M. Wt: 345.5 g/mol
InChI Key: USCVWJBYRUKDNP-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thioacetamide derivative with a triazole ring and a pyridinyl group, which makes it a unique and promising compound for further studies.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins in the body, which are involved in various biological processes. It is also thought to interact with cell membranes and alter their permeability.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It also has anti-inflammatory properties and has been shown to reduce inflammation in animal models. Furthermore, it has been found to have antitumor activity and has been investigated for its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using N-cycloheptyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in lab experiments include its unique chemical structure, which makes it a promising compound for further studies. It also has several potential applications in various scientific fields, which makes it a versatile compound. However, the limitations of using this compound include its low solubility in water, which can make it difficult to work with in aqueous environments. It is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for research on N-cycloheptyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. One direction is to investigate its potential use as a catalyst in organic synthesis. Another direction is to study its mechanism of action and identify the specific enzymes or proteins that it interacts with in the body. Furthermore, more research is needed to fully understand its potential applications in cancer therapy and other medical fields.

Synthesis Methods

The synthesis of N-cycloheptyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide involves the reaction of 4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol with cycloheptyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by column chromatography or recrystallization.

Scientific Research Applications

N-cycloheptyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been extensively studied for its potential applications in various scientific fields. It has been found to have antimicrobial, antifungal, antitumor, and anti-inflammatory properties. It is also being investigated for its potential use as a catalyst in organic synthesis.

properties

IUPAC Name

N-cycloheptyl-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-22-16(13-7-6-10-18-11-13)20-21-17(22)24-12-15(23)19-14-8-4-2-3-5-9-14/h6-7,10-11,14H,2-5,8-9,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCVWJBYRUKDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2CCCCCC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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